1-Tert-butyl-3-methyl-1H-pyrazole
Overview
Description
1-Tert-butyl-3-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family, characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The tert-butyl and methyl groups attached to the ring provide steric bulk and influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of derivatives of 1-tert-butyl-3-methyl-1H-pyrazole can be achieved through various routes. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction on diaminopyrazole, offering a versatile synthesis method for these compounds . Another study reports the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to yield 1,5-diaminopyrazole with good regiochemical control . Additionally, the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles has been studied, showing high regioselectivity when the reaction is carried out with NaOH in EtOH .
Molecular Structure Analysis
Structural studies of pyrazole derivatives reveal insights into their molecular geometry. For example, the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have been determined, showing a planar heterocyclic core and intermolecular hydrogen bonding forming 1D infinite chains in the crystalline lattice . Similarly, the structure of 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one features hydrogen-bonded dimers linked into a chain by π-π stacking interactions .
Chemical Reactions Analysis
The reactivity of 1-tert-butyl-3-methyl-1H-pyrazole derivatives varies depending on the substituents and reaction conditions. For instance, 3-tert-butyl-1,5-diaminopyrazole reacts with electrophiles at the amino groups, leading to various products such as pyrazolo[1,5-b]1,2,4-triazole, which is a useful photographic magenta coupler . The reaction of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde via a solvent-free condensation/reduction sequence is another example of the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-tert-butyl-3-methyl-1H-pyrazole derivatives are influenced by their molecular structure. The presence of tert-butyl and other substituents affects the compound's solubility, boiling point, melting point, and stability. For example, the presence of a tert-butyl group can increase steric hindrance, affecting the compound's reactivity and physical state. The crystal structures and hydrogen bonding patterns also play a significant role in determining the compound's solid-state properties, such as its melting point and solubility .
Scientific Research Applications
Carbon Dioxide Fixation
1-Tert-butyl-3-methyl-1H-pyrazole derivatives have been explored in the fixation of carbon dioxide. The bifunctional frustrated Lewis pair 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole showed potential for small molecule fixation through the reaction with carbon dioxide, resulting in zwitterionic, bicyclic boraheterocycles. This demonstrates its role in CO2 capture and utilization (Theuergarten et al., 2012).
Antitumor Agents
Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates, a derivative of 1-Tert-butyl-3-methyl-1H-pyrazole, have been synthesized and evaluated for their antitumor properties. Some of these compounds showed significant activity against various human tumor cell lines, including lung cancer, melanoma, and leukemia (Abonía et al., 2011).
Regioselectivity in Synthesis
A study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles demonstrated the importance of reaction media in achieving regioselectivity. This research provides valuable insights into the synthetic process of pyrazole derivatives, which are crucial in pharmaceutical and chemical industries (Martins et al., 2012).
Structural Analysis
Research on new 3,5-diaryl-1H-pyrazoles, derived from 1-Tert-butyl-3-methyl-1H-pyrazole, has contributed to understanding the structural aspects of these compounds. Such structural analyses are critical for the development of new materials and drugs (Wang et al., 2013).
Efficient Synthesis Techniques
Efficient synthesis methods for 1-Tert-butyl-3-methyl-1H-pyrazole derivatives, like 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, have been developed. Such methodologies facilitate the production of these compounds, which are useful in various chemical and pharmaceutical applications (Becerra et al., 2021).
Chemical Properties and Reactions
The study of pyrazole derivatives, including 1-Tert-butyl-3-methyl-1H-pyrazole, helps in understanding their chemical properties and reactions. This knowledge is essentialfor advancing the field of organic chemistry and for the development of new compounds with potential applications in various industries. For example, the research on tert-butyl as a pyrazole protecting group illustrates the importance of understanding the chemical properties of these compounds for efficient and safe synthesis practices (Pollock & Cole, 2014).
Hydrogen Bonding Studies
Investigations into the hydrogen-bonding characteristics of 1-Tert-butyl-3-methyl-1H-pyrazole derivatives contribute to a deeper understanding of molecular interactions. These studies are crucial for designing molecules with desired properties for applications in material science and drug design (Abonía et al., 2007).
Catalysis and Coordination Chemistry
Research on pyrazole-based PCN pincer complexes of palladium(II), which involves derivatives of 1-Tert-butyl-3-methyl-1H-pyrazole, sheds light on their potential applications in catalysis and coordination chemistry. Such studies contribute to the development of new catalysts and coordination compounds (Bailey et al., 2015).
Solid State and Solution Chemistry
Understanding the tautomerism of 1H-pyrazole derivatives in both the solid state and in solution is important for the development of new pharmaceuticals and materials. The study of the solid-state structure and solution behavior of these compounds provides essential insights for their practical applications (Claramunt et al., 2005).
Photophysical Properties
Investigating the photophysical properties of binuclear platinum complexes, which include 1-Tert-butyl-3-methyl-1H-pyrazole derivatives, is significant for the development of new luminescent materials. Such research can lead to advancements in lighting, display technologies, and sensors (Ma et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-tert-butyl-3-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7-5-6-10(9-7)8(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSBVYINPUYVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591116 | |
Record name | 1-tert-Butyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-3-methyl-1H-pyrazole | |
CAS RN |
191089-20-0 | |
Record name | 1-tert-Butyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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